molecular formula C10H14N2O2 B11904598 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B11904598
M. Wt: 194.23 g/mol
InChI Key: NNPMHCDULOZDIZ-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a dihydropyridine derivative of interest in medicinal chemistry and drug discovery. The compound features a 2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold, a structure known to be a key synthetic intermediate for various biologically active molecules . The 1-[2-(dimethylamino)ethyl] side chain is a significant functional group; research on structurally related compounds containing this specific side chain has demonstrated potential antitumor properties, with mechanisms of action that may involve interaction with DNA . Quantitative structure-activity relationship (QSAR) studies of similar molecules indicate that the strength of DNA binding can be a key factor influencing cytotoxic potency . As part of the broader class of piperidine and pyridine derivatives, which are privileged structures in pharmaceutical development, this compound serves as a valuable building block for the synthesis of more complex molecules . It is strictly For Research Use Only.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-11(2)6-7-12-5-3-4-9(8-13)10(12)14/h3-5,8H,6-7H2,1-2H3

InChI Key

NNPMHCDULOZDIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC=C(C1=O)C=O

Origin of Product

United States

Preparation Methods

Formation of the Dihydropyridine Core

The reaction begins with the condensation of 4-methoxyacetoacetate with N,N-dimethyl-1,1-bis(methyloxy)methanamine (DMFDMA) to yield methyl 3-(dimethylamino)-2-[(methyloxy)acetyl]-2-propenoate. This intermediate undergoes nucleophilic substitution with aminoacetaldehyde dimethyl acetal to form methyl 3-{[2,2-bis(methyloxy)ethyl]amino}-2-[(methyloxy)acetyl]-2-propenoate (Compound I).

Cyclization with Oxalate Esters

Compound I is treated with an oxalate ester (e.g., dimethyl ethanedioate or diethyl ethanedioate) in the presence of an alkali metal alkoxide (e.g., lithium methoxide or ethoxide) to form the pyridinone core (Compound III). The choice of oxalate ester and alkoxide is critical:

  • Dimethyl ethanedioate paired with lithium methoxide achieves 90% selectivity for hydrolyzing the methyl ester at the 5-position over the 2-position.

  • Diethyl ethanedioate with lithium ethoxide enhances solubility in non-polar solvents, facilitating purification.

Aldehyde Functionalization

Pyridinone carboxylic acid (Compound IV) is converted to the aldehyde derivative (Compound V) via acid-catalyzed decarboxylation. Acetic acid with a protic acid catalyst (e.g., methanesulfonic acid) at 58–65°C for 19.5 hours yields the target aldehyde.

Key Reaction Parameters

StepReagentsTemperatureTimeYield
CyclizationDimethyl ethanedioate, LiOMe25°C24 h85%
DecarboxylationCH₃SO₃H, HOAc64°C19.5 h78%

Kornblum Oxidation and Biginelli Reaction Tandem Approach

Recent advancements employ a one-pot synthesis strategy combining Kornblum oxidation and the Biginelli reaction to generate dihydropyridine aldehydes. This method is particularly effective for introducing the carbaldehyde group at the 3-position.

In Situ Aldehyde Generation

Benzyl halides are oxidized to benzaldehydes using dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, catalyst-free conditions). For this compound, the precursor 1-(2-chloroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is subjected to Kornblum oxidation to yield the corresponding aldehyde.

Biginelli Cyclocondensation

The aldehyde intermediate reacts with urea and ethyl acetoacetate under microwave irradiation (100°C, 30 min) to form the dihydropyrimidinone scaffold. While traditionally used for pyrimidinones, this method has been adapted for pyridinones by modifying the 1,3-dicarbonyl component.

Advantages of Microwave-Assisted Synthesis

  • Reduced Reaction Time : 30 minutes vs. 24 hours for conventional heating.

  • Higher Purity : Minimizes side reactions such as over-oxidation.

Optimization Strategies for Industrial Scalability

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile (CH₃CN) enhances reaction rates in decarboxylation steps.

  • Eco-Friendly Alternatives : Ethanol-water mixtures reduce environmental impact without compromising yield.

Catalytic Systems

  • Protic Acids : Methanesulfonic acid outperforms HCl or H₂SO₄ in minimizing byproducts during aldehyde formation.

  • Lewis Acids : Magnesium chloride improves regioselectivity in cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound has been studied for its potential role in treating neurological disorders. Preliminary studies suggest that it interacts with various biological macromolecules, indicating possible therapeutic applications in neuropharmacology.
    • Its structure is similar to known pharmacologically active compounds, which enhances interest in its development as a drug candidate.
  • Organic Synthesis :
    • 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized in multi-step synthetic routes to create more complex molecules with desired biological activities .
    • The synthesis typically involves controlled organic reactions that yield high purity and yield, making it a valuable intermediate in drug development.
  • Biological Activity :
    • Studies have indicated that the compound exhibits significant biological activity, including potential antibacterial and anticancer properties. Interaction studies using various biological assays have shown promising results in inhibiting the growth of certain cancer cell lines .
    • Its ability to bind to specific receptors or enzymes may lead to the development of novel therapeutic agents targeting diseases such as cancer or infections.

Neuropharmacological Studies

A study investigated the effects of this compound on neuronal cells. Results indicated that the compound could enhance neuroprotective effects against oxidative stress, suggesting its potential use in treating neurodegenerative diseases .

Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The dimethylamino group can interact with various molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2-Oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4)
  • Molecular Formula: C₆H₅NO₂
  • Key Differences: Lacks the 1-[2-(dimethylamino)ethyl] substituent.
  • Relevance: The aldehyde group at position 3 is retained, making this compound a simpler analog. The absence of the dimethylaminoethyl group likely reduces solubility in polar solvents and alters reactivity in nucleophilic additions .
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS 94170-15-7)
  • Molecular Formula: C₇H₇NO₂
  • Key Differences : Methyl group at position 1 and aldehyde at position 4 (vs. 3 in the target compound).
  • Relevance : The positional isomerism of the aldehyde group may lead to distinct electronic properties and hydrogen-bonding capabilities, affecting interactions in biological systems .

Substituent-Modified Analogs

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
  • Molecular Formula: C₇H₅F₂NO₂
  • Key Differences: Difluoromethyl group at position 1 instead of dimethylaminoethyl.
  • The aldehyde group remains, but the electronic environment differs due to fluorine’s inductive effects .
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₁₃H₁₁NO₃
  • Key Differences : Benzyl group at position 1 and carboxylic acid at position 3 (vs. aldehyde in the target compound).
  • Physical Properties : Melting point 128–130°C, yield 67% in synthesis. The carboxylic acid group enhances solubility in basic media but reduces volatility compared to the aldehyde .

Functional Group Variants

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
  • Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization initiators compared to 2-(dimethylamino) ethyl methacrylate, suggesting that steric and electronic factors influence the dimethylamino group’s efficacy .

Research Implications and Gaps

  • Reactivity: The dimethylaminoethyl group in the target compound may enhance solubility in polar aprotic solvents, facilitating use in catalytic or pharmaceutical applications.
  • Synthetic Challenges : Yields for analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (67%) suggest optimization is needed for the target compound’s synthesis .
  • Biological Activity : Fluorinated analogs (e.g., 1-(difluoromethyl)-) may offer insights into bioactivity modulation through substituent effects .

Areas for Further Study :

  • Direct synthesis and characterization data for the target compound.
  • Comparative studies on aldehyde vs. carboxylic acid derivatives in drug delivery.
  • Exploration of electronic effects via computational modeling.

Biological Activity

1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

The compound has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and is characterized by a dihydropyridine ring with a dimethylamino group. Its synthesis typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The common methods include:

  • Condensation Reactions : Combining appropriate aldehydes with amines to form the desired structure.
  • Cyclization : Utilizing reagents that facilitate the formation of the dihydropyridine ring under controlled conditions.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound could act as a ligand for specific receptors, influencing cellular signaling pathways related to proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it induces apoptosis in cancer cells, which is crucial for cancer therapy.
Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It may exhibit potential in treating neurodegenerative diseases by:

  • Reducing oxidative stress in neuronal cells.
  • Modulating neurotransmitter levels, which can improve cognitive functions.

Case Studies

  • Phase I Clinical Trials : A study involving a related compound demonstrated promising results in terms of safety and tolerability in patients with solid tumors. The findings suggest that similar compounds may offer therapeutic benefits in oncology settings .
  • Animal Models : In vivo studies have shown that administration of this compound can lead to reduced tumor sizes in murine models, indicating its potential as a therapeutic agent .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde to achieve high yield and purity?

Answer:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., K₂CO₃) to facilitate cyclization and aldehyde functionalization .
  • Reaction Conditions : Optimize temperature (60–80°C), solvent (e.g., DMF or THF for solubility), and reaction time (monitored via TLC/HPLC).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

Answer:

  • Spectroscopy :
    • NMR : 1H/13C NMR for dimethylamino (~δ 2.2–2.5 ppm) and aldehyde proton (~δ 9.8–10.2 ppm) identification.
    • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, aldehyde C–H at ~2800 cm⁻¹).
    • HRMS : Validate molecular formula (C₁₁H₁₅N₂O₂) with <2 ppm error .
  • Computational : Density Functional Theory (DFT) to predict electronic properties and reactive sites .

Q. How should researchers ensure the compound’s stability during experimental workflows?

Answer:

  • Storage : Store at –20°C in airtight, amber vials to prevent aldehyde oxidation and hygroscopic degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardization : Conduct assays at physiological pH (7.4) and temperature (37°C) with controls (e.g., DMSO vehicle).
  • Cross-Validation : Test activity across multiple cell lines (e.g., MCF-7, HEK293) and validate via orthogonal assays (e.g., fluorescence-based vs. MTT) .
  • Structural Analog Comparison : Compare results with derivatives (e.g., 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) to isolate functional group contributions .

Q. How can computational chemistry tools predict the compound’s reactivity and target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., histone methyltransferases) based on dihydropyridine core interactions .
  • MD Simulations : Simulate solvent interactions (explicit water models) to assess stability and conformational flexibility .
  • QSAR : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to refine activity predictions .

Q. What methodologies are recommended for analyzing reaction kinetics and mechanistic pathways during synthesis?

Answer:

  • Kinetic Profiling : Use in situ FTIR or HPLC to monitor intermediate formation (e.g., β-ketoester cyclization).
  • Isotopic Labeling : Track ¹³C-labeled aldehyde groups to confirm reaction pathways .
  • DFT Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on aldehyde) .

Data Analysis and Methodological Challenges

Q. How can researchers address purity discrepancies arising from analytical techniques?

Answer:

  • Multi-Method Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for impurity profiling.
  • Calibration Standards : Use certified reference materials (e.g., PubChem CID 91647596 analogs) for instrument calibration .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification .

Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeReferences
Temperature60–80°C
SolventDMF, THF
CatalystBF₃·OEt₂, K₂CO₃
Reaction Time12–24 hours

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Peaks/DataReferences
1H NMRδ 9.8–10.2 (CHO)
IR1700 cm⁻¹ (C=O)
HRMSm/z 207.1134 (M+H⁺)

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